(2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone backbone. Its structure includes a 4-tert-butylphenyl group at the β-position and a 3-methoxyphenyl group at the α-position. Chalcones are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-20(2,3)17-11-8-15(9-12-17)10-13-19(21)16-6-5-7-18(14-16)22-4/h5-14H,1-4H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHLWWDJSFKIRR-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 288.37 g/mol
The structural features include a prop-2-en-1-one backbone with substituted aromatic rings, which are crucial for its biological activity.
Antioxidant Activity
Chalcones are known for their antioxidant properties. Studies have shown that (2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one exhibits significant free radical scavenging abilities. This activity is attributed to the presence of hydroxyl groups in the aromatic rings, which can donate electrons to free radicals, thus neutralizing them.
Anti-inflammatory Effects
Research indicates that this chalcone derivative can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In vitro studies demonstrated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent.
Anticancer Properties
Several studies have reported the anticancer effects of chalcones, including (2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of COX-2 and iNOS | |
| Anticancer | Induction of apoptosis via caspase activation |
Study 1: Antioxidant Efficacy
In a study published in the Journal of Medicinal Chemistry, (2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one was evaluated for its antioxidant capacity using DPPH and ABTS assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential therapeutic applications in oxidative stress-related diseases.
Study 2: Anti-inflammatory Mechanisms
A recent investigation focused on the anti-inflammatory properties of this chalcone derivative in a murine model of acute inflammation. The compound was administered prior to inducing inflammation, resulting in a marked decrease in paw edema and inflammatory cell infiltration. Histological analysis confirmed reduced inflammatory mediators in tissues treated with the compound.
Research Findings and Implications
The pharmacological profile of (2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one suggests that it holds promise as a multi-target therapeutic agent. Its ability to act as an antioxidant, anti-inflammatory, and anticancer agent positions it as a candidate for further development in drug formulations aimed at treating chronic diseases characterized by oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Structural and Physical Properties
The following table summarizes key physical properties of the target compound and analogs:
Key Observations :
- LabMol-85 and LabMol-91 share the 4-tert-butylphenyl group with the target compound but differ in α-position substituents (pyrrole vs. furan). LabMol-85’s higher melting point (158°C vs. 84°C for LabMol-91) suggests stronger intermolecular forces, possibly due to hydrogen bonding from the pyrrole group .
- The target compound’s 3-methoxyphenyl group may confer distinct electronic effects compared to LabMol derivatives, influencing solubility and reactivity.
Antiviral Activity
- PAAPM and PAAPE (): These methoxy- and ethoxy-substituted chalcones showed strong interactions with the SARS-CoV-2 SPIKE protein. However, PAAPA, with a 4-dimethylaminophenyl group, exhibited superior ACE2 affinity due to hydrogen-bonding interactions .
- Implication: The target compound’s 3-methoxyphenyl group may offer moderate electronic effects, but substituents like dimethylamino (as in PAAPA) could enhance target binding.
Antifungal Activity
- Compound 10 (): A 3-nitrophenyl-substituted chalcone demonstrated potent activity against Trichophyton rubrum (MIC = 0.07 µg/mL). Halogenated analogs (e.g., 4-chlorophenyl) also showed efficacy .
- Implication : The target compound lacks nitro or halogen groups, which are critical for antifungal activity in other chalcones. Its tert-butyl group may instead enhance bioavailability through increased lipophilicity.
Enzyme Inhibition Potential
- 3k and 4k (): Chalcones with benzyloxy and hydroxy groups were identified as acetylcholinesterase inhibitors. The target compound’s methoxy and tert-butyl groups might sterically hinder enzyme binding compared to polar substituents .
Q & A
Q. What synthetic methodologies are commonly employed for preparing (2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one?
The compound is synthesized via Claisen-Schmidt condensation , where 3-methoxyacetophenone reacts with 4-tert-butylbenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key parameters include:
- Catalyst optimization : NaOH in ethanol achieves higher yields (~75%) compared to other bases like piperidine .
- Reaction monitoring : Thin-layer chromatography (TLC) is used to track enone formation.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted aldehydes or ketones .
Q. How is the structural integrity of the compound validated post-synthesis?
Q. What analytical methods are used to assess purity?
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~12.5 minutes .
- Melting point : Sharp melting point (~145–147°C) indicates high crystallinity and purity .
Advanced Research Questions
Q. How do substituents (tert-butyl and methoxy groups) influence the compound’s electronic structure and reactivity?
- DFT calculations : The tert-butyl group induces steric hindrance, reducing planarity in the chalcone backbone (dihedral angle: 15–20° between aryl rings), while the methoxy group donates electrons via resonance, stabilizing the enone system .
- Electrochemical studies : Cyclic voltammetry reveals a reduction peak at −1.2 V (vs. Ag/AgCl), attributed to the α,β-unsaturated ketone moiety. The tert-butyl group slightly shifts this peak due to steric effects .
Q. What strategies resolve contradictions in antimicrobial activity data across similar chalcone derivatives?
Q. How can computational modeling predict nonlinear optical (NLO) properties?
- Hyperpolarizability calculations : DFT (B3LYP/6-311++G(d,p)) predicts β values >10×10 esu, suggesting potential NLO applications. The methoxy group enhances charge transfer via resonance .
- Crystal packing analysis : Non-centrosymmetric space groups (e.g., P2) in XRD data correlate with macroscopic NLO activity .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Q. How do solvent polarity and pH affect UV-Vis absorption spectra?
- Solvatochromism : In polar solvents (e.g., DMSO), the λ shifts to 350 nm (π→π* transition) due to increased solvation.
- pH-dependent tautomerism : In acidic conditions (pH < 4), protonation at the carbonyl oxygen reduces conjugation, blue-shifting λ by ~20 nm .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under light?
Q. How can discrepancies in 1H^1H1H NMR chemical shifts be rationalized?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
